molecular formula C21H29BrN4O3S B2823540 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-morpholin-4-ylpropyl)hexanamide CAS No. 422288-18-4

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-morpholin-4-ylpropyl)hexanamide

Cat. No. B2823540
CAS RN: 422288-18-4
M. Wt: 497.45
InChI Key: WZLWEYOVUZVDGD-UHFFFAOYSA-N
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Description

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-morpholin-4-ylpropyl)hexanamide is a useful research compound. Its molecular formula is C21H29BrN4O3S and its molecular weight is 497.45. The purity is usually 95%.
BenchChem offers high-quality 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-morpholin-4-ylpropyl)hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-morpholin-4-ylpropyl)hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activity

Compounds with structural similarities to the specified chemical have been synthesized for anticancer applications. For instance, derivatives of benzoquinazolinones were prepared and showed interesting anticancer activities in biological screenings against A549 and HT29 cell lines, as well as on lymphocytes, suggesting potential therapeutic applications in cancer treatment (Nowak et al., 2014). Another study reported the synthesis of amino-, and sulfanyl-derivatives of benzoquinazolinones demonstrating significant anticancer activity on HT29 and HCT116 cell lines, highlighting the therapeutic potential of these compounds (Nowak et al., 2015).

Antimicrobial and Antifungal Activities

Novel derivatives of quinazolinone have shown significant antimicrobial and antifungal activities. Synthesized compounds were tested in vitro and exhibited notable antibacterial and antifungal effects, presenting a promising approach for the development of new antimicrobial agents (Patel & Patel, 2010).

Antiviral Activities

Research has been conducted on the synthesis and evaluation of novel quinazolin-4(3H)-one derivatives for their antiviral activities against a range of respiratory and biodefense viruses. These studies reveal that certain compounds exhibit potent antiviral properties, making them potential candidates for antiviral drug development (Selvam et al., 2007).

PI3K Inhibitors and Anticancer Agents

Compounds with the quinazolinone structure have been proposed as novel PI3K inhibitors with anticancer activity. The synthesis and evaluation of these compounds have shown potent antiproliferative activities in vitro against several human cancer cell lines, suggesting their utility as anticancer agents (Shao et al., 2014).

Synthesis Techniques and Biological Studies

Various studies have developed synthesis techniques for creating sulfonamide derivatives of quinazolinones, which have been evaluated for their biological activities, including antimicrobial actions. These advancements in synthesis methods facilitate the exploration of quinazolinone derivatives for different biomedical applications (Patel et al., 2010).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-morpholin-4-ylpropyl)hexanamide' involves the reaction of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline with N-(3-morpholin-4-ylpropyl)hexanamide in the presence of suitable reagents and conditions.", "Starting Materials": [ "6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline", "N-(3-morpholin-4-ylpropyl)hexanamide" ], "Reaction": [ "Step 1: Dissolve 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline in a suitable solvent such as DMF or DMSO.", "Step 2: Add N-(3-morpholin-4-ylpropyl)hexanamide to the reaction mixture.", "Step 3: Add a suitable base such as triethylamine or potassium carbonate to the reaction mixture.", "Step 4: Heat the reaction mixture at a suitable temperature such as 80-100°C for a suitable time such as 12-24 hours.", "Step 5: Cool the reaction mixture and extract the product using a suitable solvent such as ethyl acetate or dichloromethane.", "Step 6: Purify the product using column chromatography or recrystallization." ] }

CAS RN

422288-18-4

Product Name

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-morpholin-4-ylpropyl)hexanamide

Molecular Formula

C21H29BrN4O3S

Molecular Weight

497.45

IUPAC Name

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-morpholin-4-ylpropyl)hexanamide

InChI

InChI=1S/C21H29BrN4O3S/c22-16-6-7-18-17(15-16)20(28)26(21(30)24-18)10-3-1-2-5-19(27)23-8-4-9-25-11-13-29-14-12-25/h6-7,15H,1-5,8-14H2,(H,23,27)(H,24,30)

InChI Key

WZLWEYOVUZVDGD-UHFFFAOYSA-N

SMILES

C1COCCN1CCCNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S

solubility

not available

Origin of Product

United States

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